An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylcyclopropanecarbohydrazide
An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylcyclopropanecarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of trans-2-phenylcyclopropanecarbohydrazide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in the public domain, this document outlines a well-established synthetic pathway and provides predicted characterization data based on analogous compounds and spectroscopic principles.
Synthesis Pathway
The synthesis of trans-2-phenylcyclopropanecarbohydrazide is a two-step process commencing with the formation of an ester intermediate, ethyl trans-2-phenylcyclopropanecarboxylate, followed by its hydrazinolysis to yield the final carbohydrazide.
Caption: Synthetic route to trans-2-Phenylcyclopropanecarbohydrazide.
Experimental Protocol: Synthesis of Ethyl trans-2-phenylcyclopropanecarboxylate
This procedure is based on established methods for the cyclopropanation of styrenes using ethyl diazoacetate.
Materials:
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Styrene
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Ethyl diazoacetate
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Rhodium(II) acetate dimer (Rh₂(OAc)₄)
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Dichloromethane (DCM), anhydrous
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Ethanol
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Hydrazine hydrate
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Sodium sulfate (Na₂SO₄), anhydrous
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Silica gel for column chromatography
Procedure:
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To a solution of styrene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of rhodium(II) acetate dimer (approx. 0.01 mol%).
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Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature over a period of 2-4 hours using a syringe pump. The reaction is exothermic, and a slow addition rate is crucial to control the temperature and minimize side reactions.
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After the addition is complete, stir the reaction mixture at room temperature for an additional 12-16 hours, or until the disappearance of the starting materials is confirmed by Thin Layer Chromatography (TLC).
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Concentrate the reaction mixture under reduced pressure to remove the solvent.
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Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl trans-2-phenylcyclopropanecarboxylate as a colorless oil. The trans isomer is generally the major product in this reaction.
Experimental Protocol: Synthesis of trans-2-Phenylcyclopropanecarbohydrazide
This protocol is a standard procedure for the hydrazinolysis of esters.
Procedure:
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Dissolve ethyl trans-2-phenylcyclopropanecarboxylate (1.0 eq) in ethanol.
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Add an excess of hydrazine hydrate (3-5 eq) to the solution.
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Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
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Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure trans-2-phenylcyclopropanecarbohydrazide as a white crystalline solid.
Characterization Data
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Predicted Melting Point (°C) |
| trans-2-Phenylcyclopropane-1-carboxylic acid | C₁₀H₁₀O₂ | 162.19 | White solid | 104-106 |
| trans-2-Phenylcyclopropanecarbohydrazide | C₁₀H₁₂N₂O | 176.22 | White crystalline solid | 130-135 |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
The predicted ¹H NMR spectrum of trans-2-phenylcyclopropanecarbohydrazide would show characteristic signals for the phenyl, cyclopropyl, and hydrazide protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~7.00 | br s | 1H | -NH- (amide proton) |
| ~3.90 | br s | 2H | -NH₂ (amino protons) |
| ~2.50 | ddd | 1H | CH-Ph (cyclopropyl proton) |
| ~1.90 | ddd | 1H | CH-C=O (cyclopropyl proton) |
| ~1.30-1.50 | m | 2H | CH₂ (cyclopropyl protons) |
2.2.2. ¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)
The predicted ¹³C NMR spectrum would display signals corresponding to the carbonyl, aromatic, and cyclopropyl carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (amide carbonyl) |
| ~140 | Quaternary aromatic carbon (C-ipso) |
| ~128.5 | Aromatic CH carbons |
| ~126.5 | Aromatic CH carbons |
| ~28 | CH-Ph (cyclopropyl carbon) |
| ~25 | CH-C=O (cyclopropyl carbon) |
| ~16 | CH₂ (cyclopropyl carbon) |
2.2.3. Infrared (IR) Spectroscopy (Predicted, KBr)
The IR spectrum is expected to show characteristic absorption bands for the N-H and C=O functional groups of the carbohydrazide moiety.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Strong | N-H stretching (asymmetric and symmetric) |
| ~3030 | Medium | Aromatic C-H stretching |
| ~2920 | Medium | Aliphatic C-H stretching (cyclopropyl) |
| ~1650 | Strong | C=O stretching (Amide I) |
| ~1600 | Medium | N-H bending (Amide II) |
| ~1490, 1450 | Medium | Aromatic C=C stretching |
2.2.4. Mass Spectrometry (Predicted, ESI+)
| m/z | Predicted Assignment |
| 177.10 | [M+H]⁺ |
| 199.08 | [M+Na]⁺ |
Experimental Workflow and Logic
The overall process from starting materials to the characterized final product follows a logical experimental workflow.
Caption: Workflow for synthesis and characterization.
This guide provides a foundational understanding for the synthesis and characterization of trans-2-phenylcyclopropanecarbohydrazide. Researchers can utilize the provided protocols and predicted data as a starting point for their own experimental work. It is important to note that the predicted data should be confirmed by experimental analysis upon successful synthesis of the compound.
